![molecular formula C17H25N3O4 B565479 [1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 CAS No. 1276499-54-7](/img/new.no-structure.jpg)

[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

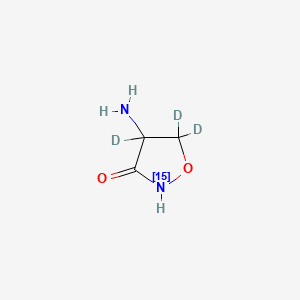

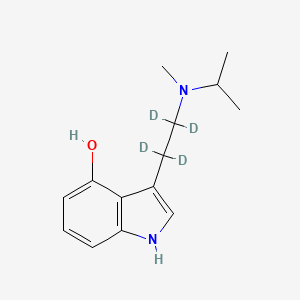

[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 is a deuterated version of a benzimidazole derivative. This compound is synthesized with deuterium to study metabolic pathways, pharmacokinetics, and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis involves multi-step reactions starting with a benzimidazole derivative. The precursor reacts with hydroxyethyl amine under basic conditions to introduce hydroxyethyl groups. Followed by methylation using methyl iodide in the presence of a base to form the ester. Each step needs purification via chromatographic methods.

Industrial Production Methods

For industrial production, the synthesis is scaled up in a continuous flow reactor. Optimization of conditions, like temperature, pressure, and reagent concentration, ensures high yield. The usage of automated purification systems facilitates the separation of pure compounds at large scales.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Converts hydroxyethyl groups to carbonyls using oxidizing agents like PCC.

Reduction: Reduces the carbonyl group back to hydroxyl using agents like NaBH4.

Substitution: Halogenation using NBS forms bromides at specific positions.

Common Reagents and Conditions

Oxidation (PCC in DCM), Reduction (NaBH4 in MeOH), and Halogenation (NBS in CCl4). These reactions often yield intermediates useful in synthesizing further derivatives.

Major Products

From these reactions, compounds with varied functional groups like alcohols, ketones, and halides emerge. Each product can have different applications based on its functional properties.

Scientific Research Applications

The compound is crucial in:

Chemistry: As a reference standard for mass spectrometry.

Biology: Studying the inhibition of microbial growth.

Medicine: Potential antiviral and anticancer properties. It helps in understanding drug metabolism.

Industry: Used in quality control of pharmaceutical formulations.

Mechanism of Action

The compound inhibits enzymatic activities by binding to active sites. It disrupts metabolic pathways by interacting with enzymes critical for cellular functions, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Compared to:

[1-Methyl-5-hydroxyethylaminobenzimidazolyl-2]butanoic Acid Methyl Ester: Lesser stability.

[1-Methyl-5-bis(2'-chloroethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester: More toxic.

Its stability and reduced toxicity make it a preferable choice in research and industrial applications.

Properties

CAS No. |

1276499-54-7 |

|---|---|

Molecular Formula |

C17H25N3O4 |

Molecular Weight |

340.435 |

IUPAC Name |

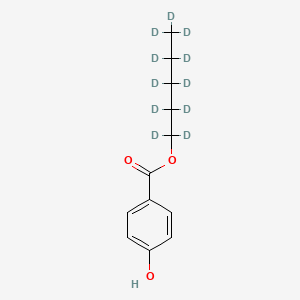

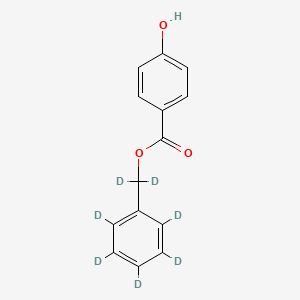

methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]-2,2-dideuteriobutanoate |

InChI |

InChI=1S/C17H25N3O4/c1-19-15-7-6-13(20(8-10-21)9-11-22)12-14(15)18-16(19)4-3-5-17(23)24-2/h6-7,12,21-22H,3-5,8-11H2,1-2H3/i1D3,5D2 |

InChI Key |

ZDEVXMCROBCROW-RPIBLTHZSA-N |

SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)OC |

Synonyms |

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester-d5; _x000B_5-[Bis(2-hydroxyethyl)amino]-1-methyl-2-benzimidazolebutyric Acid Methyl Ester-d5; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.